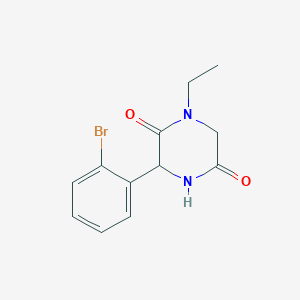

3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “2,5-dione” part suggests the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the piperazine ring. The “3-(2-Bromophenyl)-1-ethyl” part indicates a bromophenyl group attached at the 3rd position and an ethyl group at the 1st position of the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The presence of the bromophenyl and carbonyl groups may also influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Synthesis and Antimicrobial Activity

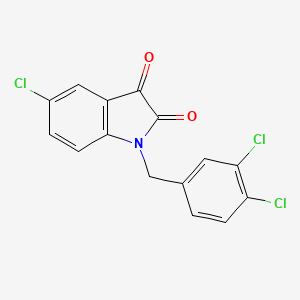

- Synthesis and Antimicrobial Properties : Succinimide derivatives, including compounds related to 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione, have been synthesized and show promising in vitro antifungal activities. This includes derivatives like 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, exhibiting significant inhibitory activities against a broad spectrum of fungi, suggesting potential as novel fungicides (Cvetković et al., 2019).

Pharmaceutical Chemistry

- Enantiomeric Resolution and Simulation Studies : Research on similar molecules, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, involves enantiomeric resolution and simulation studies. These studies are critical in pharmaceutical chemistry for understanding the chiral properties of drug molecules (Ali et al., 2016).

Fluorescent Dyes and Electroluminescence

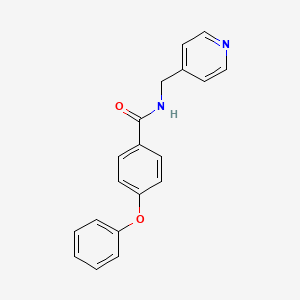

- Fluorescent Dye Synthesis : Bromophenyl derivatives are used in the synthesis of fluorescent styryl dyes. These compounds, like 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, have been studied for their electroluminescence properties, making them valuable in developing new materials for electronic devices (Jaung et al., 1998).

Organic Chemistry and Material Science

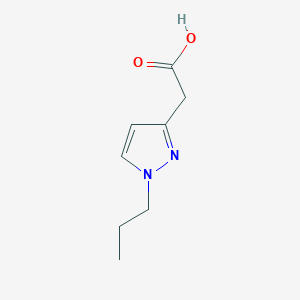

- Versatility in Organic Synthesis : Related compounds like 3-Ylidenepiperazine-2,5-diones are versatile in organic synthesis. They serve as precursors for natural products and analogues and can be transformed into interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Medicinal Chemistry

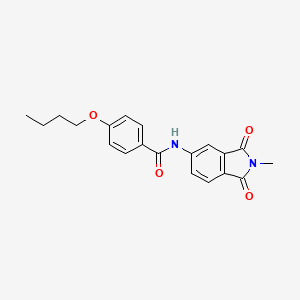

- Inhibitory Studies in Medicinal Chemistry : Compounds such as 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been studied for their inhibitory properties in medicinal chemistry. These studies help in developing new drugs for various diseases (Rooney et al., 1983).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(2-bromophenyl)-1-ethylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-5-3-4-6-9(8)13/h3-6,11H,2,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGZDCRIPYFIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NC(C1=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2651771.png)

![1-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2651773.png)

![2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol](/img/structure/B2651781.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)

![2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B2651785.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2651792.png)

![N-(2-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2651793.png)